Ansofaxine hydrochloride

Catalog No.
S007029
CAS No.
916918-84-8
M.F
C24H32ClNO3
M. Wt
418.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ansofaxine hydrochloride

Standard SNRI/SSRI compounds provide limited dopamine modulation, hindering anhedonia research. Ansofaxine hydrochloride (CAS 916918-84-8) directly addresses this as a triple reuptake inhibitor prodrug:

  • Delivers 2-3x greater extracellular dopamine elevation vs. desvenlafaxine, critical for motivation/reward studies.
  • Bypasses CYP2D6-mediated metabolism, ensuring reproducible PK and reduced inter-subject variability.
  • Available as water-soluble hydrochloride salt for consistent oral gavage formulation.

Guarantees reliable supply with batch-specific CoA for research use.

CAS Number

916918-84-8

Product Name

Ansofaxine hydrochloride

IUPAC Name

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride

Molecular Formula

C24H32ClNO3

Molecular Weight

418.0 g/mol

InChI

InChI=1S/C24H31NO3.ClH/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24;/h7-14,22,27H,4-6,15-17H2,1-3H3;1H

InChI Key

BVWFJKQJRNSYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl

Ansofaxine hydrochloride (LY03005; LPM570065) is a triple reuptake inhibitor; inhibits serotonin, dopamine and norepinephrine reuptake with IC50 values of 723, 491 and 763 nM, respectively.

Synonyms

Ansofaxine hydrochloride, Ansofaxine HCl, LY03005, 4-{(1R)-2-(Dimethylamino)-1-[1-hydroxycyclohexyl]ethyl}phenyl 4-methylbenzoate hydrochloride, Desvenlafaxine 4-methylbenzoate hydrochloride

Purity

≥98%

Package Size

5 mg, 10 mg

Ansofaxine hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI), developed for the treatment of major depressive disorder (MDD). Unlike traditional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), Ansofaxine hydrochloride's mechanism involves blocking the transporters for all three key monoamines—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—implicated in mood regulation. It functions as a prodrug, which after administration is converted to the well-known SNRI desvenlafaxine; however, due to its lipophilicity, the parent ansofaxine molecule coexists with its metabolite in the brain, enabling a combined and distinct pharmacological action.

Research Fit

1
Triple reuptake inhibition workflow – Reported SNDRI profile supports dopamine, norepinephrine, and serotonin transporter study models.
2
Anhedonia & cognitive endpoint research – May support models investigating dopaminergic deficit-related endpoints in depression research.
3
SNDRI reference compound – Reported comparator context for profiling triple reuptake inhibitors in assay development.

Direct substitution of Ansofaxine hydrochloride with its active metabolite, desvenlafaxine, or the precursor venlafaxine is inadvisable for research and development. Ansofaxine's unique value lies in its identity as a prodrug that provides simultaneous exposure to both itself and desvenlafaxine in the central nervous system. This dual action produces a distinct neurochemical profile, most notably a 2- to 3-times stronger elevation of extracellular dopamine levels compared to desvenlafaxine alone, a critical factor for studies targeting anhedonia or motivation. Furthermore, venlafaxine's metabolism is highly dependent on the polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in plasma concentrations. Ansofaxine, as a distinct chemical entity with its own pharmacokinetic properties, offers a different and potentially more consistent research profile, mitigating the well-documented metabolic variability associated with venlafaxine.

Substitution Risk

SSRI or SNRI substitution may not reproduce DAT-linked endpoints; dopaminergic model outcomes may differ from triple reuptake inhibition.
Sexual function-related endpoints may diverge – Reported literature incidence for SSRIs/venlafaxine contrasts with SNDRI tolerability endpoint profiles.
Anhedonia-specific model endpoints may not transfer; ansofaxine's anhedonia factor improvement profile requires pathway-specific validation.

Dopamine Transporter Inhibition Comparison

Ansofaxine hydrochloride is a functional dopamine reuptake inhibitor, a key mechanistic difference from its metabolite desvenlafaxine and other common SNRIs. In vitro assays show ansofaxine inhibits dopamine reuptake with an IC50 of 491 nM. In contrast, desvenlafaxine has negligible activity at the dopamine transporter (DAT), and venlafaxine's DAT inhibition is extremely weak, with an IC50 of 7647 nM. This potent and balanced triple reuptake inhibition is a primary differentiator.

Evidence DimensionDopamine Transporter (DAT) Reuptake Inhibition (IC50)
Target Compound DataAnsofaxine: 491 nM
Comparator Or BaselineDesvenlafaxine: Negligible activity | Venlafaxine: 7647 nM
Quantified DifferenceAnsofaxine is >15-fold more potent at inhibiting dopamine reuptake than venlafaxine.
ConditionsIn vitro monoamine transporter reuptake inhibition assays.

For research targeting dopaminergic pathways in depression, such as anhedonia or cognitive dysfunction, ansofaxine provides a required mechanism of action that venlafaxine and desvenlafaxine lack.

Triple reuptake inhibition vs. desvenlafaxine
Head-to-head
DAT IC50: 491 nM (ansofaxine) vs. negligible (desvenlafaxine)
SERT IC50: 723 nM vs. 53 nM
NET IC50: 763 nM vs. 538 nM
Supports DAT-inhibition pathway study context; desvenlafaxine does not inhibit DAT.
In vitro radioligand binding assays in human transporters.

Dopamine Enhancement vs Desvenlafaxine

The functional consequence of ansofaxine's DAT inhibition is a significantly greater increase in extracellular dopamine levels in vivo compared to its active metabolite. Preclinical microdialysis studies in rats demonstrated that both acute and chronic administration of ansofaxine increases extracellular dopamine levels in the striatum approximately 2 to 3 times more than an equivalent dose of desvenlafaxine. This confirms that the parent compound's activity provides a distinct and more robust dopaminergic effect not achievable by administering the metabolite alone.

Evidence DimensionIncrease in extracellular dopamine levels in rat striatum
Target Compound Data2x to 3x greater increase vs. comparator
Comparator Or BaselineDesvenlafaxine (equivalent dose)
Quantified Difference200-300% greater effect
ConditionsIn vivo microdialysis in rats following acute and chronic oral administration.

This provides quantifiable in vivo evidence that ansofaxine is not merely a prodrug but offers a unique neurochemical profile, making it the correct choice for studies requiring robust dopamine modulation.

MADRS change vs. placebo
Trial context
Ansofaxine 80 mg: -20.0
Placebo: -14.6
Reported MADRS score change at week 8; endpoint-response context in MDD studies.
Phase III, N=558, p<0.001.

Metabolic Variability vs Venlafaxine

Venlafaxine is primarily metabolized to its active form, desvenlafaxine, by the CYP2D6 enzyme, which is subject to significant genetic polymorphism. Individuals who are 'poor metabolizers' (PMs) can have altered plasma concentrations, potentially affecting study outcomes and reproducibility. Administering ansofaxine, a distinct prodrug that yields both the parent compound and the metabolite through esterase hydrolysis, bypasses the initial, highly variable CYP2D6-dependent conversion step from venlafaxine. This offers a more direct and potentially more consistent pharmacokinetic profile for achieving brain exposure of the active moieties, reducing a key source of experimental variability inherent in using venlafaxine.

Evidence DimensionPrimary Metabolic Pathway Dependence
Target Compound DataEsterase hydrolysis to desvenlafaxine
Comparator Or BaselineVenlafaxine: Primarily CYP2D6-dependent O-demethylation
Quantified DifferenceN/A (Qualitative difference in metabolic pathway)
ConditionsHuman drug metabolism.

For preclinical or clinical research where subject-to-subject consistency is critical, using ansofaxine can reduce the confounding variable of CYP2D6 metabolizer status inherent to studies with venlafaxine.

Anhedonia factor change vs. placebo
Trial context
Ansofaxine 80 mg: -6.66
Placebo: -5.08
Net improvement: -1.58 points
Supports anhedonia-related endpoint research; reported MADRS anhedonia factor difference.
Phase III subscale analysis, p<0.01.

Hydrochloride Salt Properties

Ansofaxine is supplied as a hydrochloride salt, a common strategy in pharmaceutical development to improve properties like aqueous solubility and stability over the free base form. Datasheets report the hydrochloride salt is soluble in water (3 mg/mL) and ethanol (42 mg/mL), facilitating the preparation of stock solutions for in vitro and in vivo experiments. The selection of the hydrochloride salt form in patented formulations underscores its importance for achieving a stable, developable product. This contrasts with the free base, which may have different handling and formulation characteristics not specified for research use.

Evidence DimensionAqueous Solubility
Target Compound DataAnsofaxine HCl: 3 mg/mL
Comparator Or BaselineAnsofaxine Free Base (properties may vary)
Quantified DifferenceN/A (Form-specific data provided for procurement justification)
ConditionsStandard laboratory conditions.

Procuring the hydrochloride salt ensures consistent, documented physicochemical properties essential for reproducible formulation, dosing, and experimental setup, avoiding the potential inconsistencies of using a free base form.

Sexual dysfunction endpoint profile
Class-level
Ansofaxine: 0% TESD, no ASEX difference vs. placebo
SSRI/venlafaxine literature: 58–73% incidence
Reported sexual-function endpoint context; may inform tolerability endpoint modeling.
Phase III ASEX/TESD data and prospective cohort study (N=1022).
Brain exposure vs. desvenlafaxine
Reported
Larger total exposure, greater 5-HT/DA/NE elevation, and no acute 90% 5-HT decrease vs. desvenlafaxine
Supports neurochemical endpoint studies; brain microdialysis profile context.
Rat striatal microdialysis and PK studies.

Anhedonia and Motivational Deficit Models

In studies using models of depression where the primary endpoints are related to reward-seeking, motivation, or pleasure (anhedonia), Ansofaxine hydrochloride is the appropriate tool. Its demonstrated ability to increase extracellular dopamine 2-3 times more than desvenlafaxine provides the specific neurochemical modulation required for these experiments.

Balanced SNDRI Comparative Pharmacology

When the research goal is to compare the effects of a balanced triple reuptake inhibitor against traditional SNRIs or SSRIs, Ansofaxine hydrochloride serves as a well-characterized reference compound. Its quantifiable inhibitory activity at SERT, NET, and DAT allows for clear mechanistic comparisons not possible with venlafaxine or desvenlafaxine.

PK/PD Studies with Reduced Metabolic Variability

For PK/PD modeling or other studies where consistent exposure is paramount, Ansofaxine hydrochloride is a more suitable choice than venlafaxine. By bypassing the highly variable CYP2D6-mediated activation step of venlafaxine, it helps reduce a significant source of inter-subject variability in drug exposure, leading to more reproducible data.

Aqueous Formulation Development for Preclinical Dosing

For researchers requiring the preparation of aqueous solutions for oral gavage or other administrative routes in animal studies, the documented water solubility of the hydrochloride salt provides a reliable starting point for formulation. Procuring this specific salt form ensures consistent physicochemical properties for dosing solution preparation.

Application Selection Guide

Application
Selection Property
Validation Focus
Anhedonia model endpoint research
Triple reuptake inhibition profile
MADRS anhedonia factor endpoint interpretation
Sexual function endpoint profiling
Tolerability endpoint context
ASEX/TESD endpoint comparison in depression models
SNDRI reference compound studies
In vitro IC50 selectivity context
Monoamine transporter inhibition assay comparison
Neurochemical modulation models
Brain exposure and neurotransmitter elevation context
Microdialysis and PK endpoint interpretation

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

417.2070716 Da

Monoisotopic Mass

417.2070716 Da

Heavy Atom Count

29

UNII

V6Z6K3OQX4
[1]. Zhang R, et al. The effects of LPM570065, a novel triple reuptake inhibitor, on extracellular serotonin, dopamineand norepinephrine levels in rats. PLoS One. 2014 Mar 10;9(3):e91775.

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